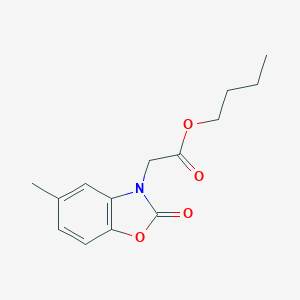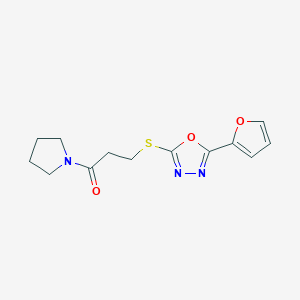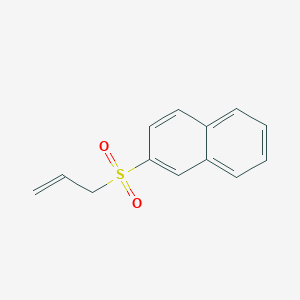
butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as BMOBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMOBA is a derivative of the benzoxazole family and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not fully understood. However, studies have suggested that this compound may exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on biochemical and physiological parameters in animal models. This compound has been shown to have a low inhibitory effect on human liver microsomal cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, this compound's low stability under acidic and basic conditions and its limited availability are some of the limitations for its use in lab experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate and its potential applications in various fields. Some of the future directions for this compound include investigating its potential as a fluorescent probe for detecting metal ions, studying its effects on different types of cancer cells, and exploring its potential use in photodynamic therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high solubility make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be synthesized through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of this compound using these methods ranges from 50% to 80%.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3 |
Clave InChI |
IRHGBUIZKJMYES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
SMILES canónico |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)

![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)

![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)
